molecular formula C20H19IN2O3 B3948049 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide

Cat. No.: B3948049
M. Wt: 462.3 g/mol
InChI Key: AUPZJHRTMCVSNO-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide is a complex organic compound that features a phthalimide core, an iodinated phenyl group, and a branched aliphatic chain

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN2O3/c1-12(2)11-17(18(24)22-14-9-7-13(21)8-10-14)23-19(25)15-5-3-4-6-16(15)20(23)26/h3-10,12,17H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPZJHRTMCVSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)I)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with phthalic anhydride and 4-iodoaniline.

    Formation of Phthalimide: Phthalic anhydride reacts with ammonia or an amine to form phthalimide.

    Amide Bond Formation: The phthalimide is then reacted with 4-iodoaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Alkylation: The final step involves the alkylation of the phthalimide derivative with 4-methylpentanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production would likely follow similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide ring.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers with specific electronic properties.

Biology

    Bioconjugation: The iodophenyl group allows for radio-labeling, useful in imaging studies.

    Enzyme Inhibition: Potential inhibitor for enzymes involved in cancer or inflammatory pathways.

Medicine

    Drug Development: Investigated for its potential as an anti-cancer agent due to its ability to interfere with cell proliferation.

    Diagnostic Imaging: The iodine atom can be used in radiographic imaging techniques.

Industry

    Polymer Synthesis: Used in the production of specialty polymers with unique mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The phthalimide core can mimic natural substrates, allowing it to inhibit enzyme activity. The iodophenyl group enhances binding affinity through halogen bonding, while the aliphatic chain provides hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the phthalimide core but lacks the iodophenyl group and the branched aliphatic chain.

    Lenalidomide: Similar to thalidomide but with an additional amino group, enhancing its biological activity.

    Pomalidomide: Another derivative of thalidomide with modifications that improve its efficacy and reduce side effects.

Uniqueness

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide is unique due to the presence of the iodophenyl group, which allows for specific interactions not possible with other phthalimide derivatives. This makes it particularly valuable in applications requiring high binding specificity and affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide

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